methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate
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Overview
Description
Methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate is a complex organic compound belonging to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The methyl and methoxy groups can be introduced through alkylation and etherification reactions, respectively. For example, the methyl group can be introduced using methyl iodide and a base, while the methoxy group can be introduced using sodium methoxide and methyl iodide.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, which involves the reaction of phenol with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxide derivatives, while reduction can yield reduced quinoline derivatives.
Scientific Research Applications
Methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Biological Studies: It is used in biological studies to investigate its effects on various cellular processes and pathways.
Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological macromolecules.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interfere with viral replication processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial and antimicrobial properties.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties.
Uniqueness
Methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy and carboxylate groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13-8-9-17-16(10-13)19(11-18(21-17)20(22)23-3)24-12-15-7-5-4-6-14(15)2/h4-11H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAFZRHJNDEWCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2OCC3=CC=CC=C3C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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